Boc-D-Asp(OMe)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPSMPYVXFVVFA-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124184-67-4 | |
| Record name | (R)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Boc D Asp Ome Oh and Its Integration into Complex Molecular Architectures
Preparative Routes to Boc-D-Asp(OMe)-OH
The synthesis of this compound typically begins with the corresponding amino acid, D-aspartic acid. A common synthetic strategy involves two key steps: the protection of the α-amino group and the selective esterification of the β-carboxyl group.
One established method for the synthesis of the corresponding L-isomer, which can be adapted for the D-isomer, starts with L-aspartic acid β-methyl ester hydrochloride. google.com This intermediate is dissolved in a suitable solvent system, such as aqueous tetrahydrofuran (B95107) (THF) or methanol (B129727). google.com The N-Boc protecting group is then introduced by reacting the amino acid ester with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like sodium bicarbonate or triethylamine (B128534). google.com The reaction proceeds overnight at room temperature. Following the reaction, the mixture is concentrated, and the pH is adjusted to the acidic range (pH 2–3) to protonate the free α-carboxylic acid. google.com The final product is then extracted using an organic solvent like ethyl acetate. google.com
An alternative approach to esterification involves using methanol with trimethylchlorosilane (TMSCl) at room temperature, which has been shown to be an efficient method for preparing various amino acid methyl esters. nih.gov Following esterification, the N-Boc group can be introduced as described previously.
General Synthetic Scheme:
Esterification: D-Aspartic acid is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride or TMSCl) to yield D-aspartic acid β-methyl ester. google.comnih.gov
N-protection: The resulting D-aspartic acid β-methyl ester is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) and a base to afford the final product, this compound. google.comorganic-chemistry.org
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a versatile reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. iris-biotech.de The use of D-amino acids like this one is a common strategy to enhance the stability of peptides against enzymatic degradation by proteases. peptide.com
Boc-Chemistry Protocols and Procedural Optimizations
In the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS, the Nα-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are typically protected by more acid-stable groups like benzyl (B1604629) (Bzl) esters. iris-biotech.de this compound fits within this general scheme, although its methyl ester side-chain protection offers different lability compared to the more common benzyl ester (Boc-D-Asp(OBzl)-OH).
The standard Boc-SPPS cycle involves the following steps:
Deprotection: The Nα-Boc group of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). mdpi.com
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, often diisopropylethylamine (DIEA).
Coupling: The next Boc-protected amino acid, such as this compound, is activated and coupled to the free N-terminus of the growing peptide chain.
Washing: The resin is washed to remove excess reagents and byproducts.
Procedural optimizations, such as in situ neutralization protocols where neutralization and coupling occur simultaneously, have been developed to increase the efficiency of chain assembly, particularly for "difficult" sequences prone to aggregation. researchgate.net
Orthogonal Protecting Group Strategies in Conjunction with this compound
Orthogonality in protecting group strategy is crucial for synthesizing complex peptides, as it allows for the selective removal of one type of protecting group without affecting others. peptide.comwiley-vch.de The Boc/Bzl strategy is considered semi-orthogonal because both the Nα-Boc group and side-chain benzyl groups are removed by acid, albeit at different concentrations and strengths. The Boc group is labile to moderate acids like TFA, while benzyl-based groups require strong acids like hydrofluoric acid (HF) for cleavage. iris-biotech.de
The use of this compound introduces a different dynamic. The methyl ester is more robust than the Boc group but can be cleaved under conditions that may not affect other protecting groups, such as saponification with a base like sodium hydroxide (B78521) in methanol/water. nih.gov However, such conditions are generally harsh and not compatible with standard SPPS resins. The methyl ester is typically cleaved during the final deprotection and cleavage from the resin with strong acids like HF.
For more complex syntheses, such as those involving on-resin cyclization or side-chain modification, a truly orthogonal protecting group is necessary. In such cases, a chemist might opt for a different side-chain protecting group for the aspartic acid residue, such as an allyl (All) ester, which is removable with a palladium(0) catalyst, or a 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene (ivDde) group, which is labile to hydrazine. peptide.comsigmaaldrich.com This allows the side-chain to be deprotected while the peptide remains attached to the resin and the Nα-Boc group is intact.
Methodologies for Minimizing Epimerization in Aspartic Acid Residue Incorporation During SPPS
A significant challenge during the incorporation of aspartic acid residues in SPPS is the formation of an aspartimide intermediate. sigmaaldrich.com This cyclic imide forms through the attack of the backbone amide nitrogen on the side-chain carbonyl group, particularly under basic conditions used in Fmoc-SPPS or during prolonged synthesis in Boc-SPPS. nih.govmesalabs.com Aspartimide formation is problematic as its subsequent ring-opening by nucleophiles can lead to a mixture of the desired α-peptide and the undesired β-peptide, as well as epimerization (racemization) at the α-carbon. sigmaaldrich.comresearchgate.net
Several strategies have been developed to minimize this side reaction:
Sterically Hindered Protecting Groups: Using bulky ester groups on the aspartic acid side chain can sterically hinder the formation of the five-membered aspartimide ring. researchgate.netresearchgate.net While the methyl group in this compound offers minimal steric hindrance compared to alternatives like tert-butyl (tBu), cyclohexyl (OcHx), or 1,1-diisopropyl-ethyl (Die), the use of cyclohexyl esters has been shown to significantly lower aspartimide formation in Boc chemistry. peptide.com
Backbone Protection: Protecting the amide backbone nitrogen of the residue preceding the aspartic acid can completely prevent aspartimide formation. researchgate.net This is typically achieved by using pre-formed dipeptides containing groups like 2,4-dimethoxybenzyl (Dmb).
Modified Deprotection/Coupling Conditions: In Fmoc chemistry, adding an acidic modifier like 1-hydroxybenzotriazole (B26582) (HOBt) to the basic piperidine (B6355638) solution used for Fmoc removal can reduce the rate of aspartimide formation. researchgate.net
Sequence Consideration: The side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly prone to aspartimide formation. nih.gov
| Strategy | Mechanism | Applicability Notes |
|---|---|---|
| Bulky Side-Chain Esters (e.g., OcHx, OMpe) | Steric hindrance prevents cyclization to the aspartimide intermediate. researchgate.net | Very effective. Choice of group depends on the specific chemistry (Boc or Fmoc). |
| Backbone Protection (e.g., Dmb dipeptides) | Blocks the nucleophilic amide nitrogen, preventing the cyclization reaction. researchgate.net | Considered one of the most effective methods, but requires synthesis of special dipeptide units. |
| Modified Deprotection Cocktails (Fmoc) | Addition of weak acids (e.g., HOBt) to the piperidine solution lowers the basicity, reducing the rate of the base-catalyzed side reaction. researchgate.net | Commonly used in Fmoc-SPPS, but may not completely eliminate the problem. |
| Cyanosulfurylide (CSY) Protecting Groups | Masks the side-chain carboxylic acid with a stable C-C bond, which is immune to nucleophilic attack from the backbone. researchgate.net | A newer, highly effective method, but the protecting group can be expensive and requires specific deprotection conditions. researchgate.net |
Utilization in Solution-Phase Peptide Synthesis Approaches
While SPPS is dominant, solution-phase peptide synthesis (SolPPS) remains a valuable technique, especially for large-scale production of shorter peptides and for the synthesis of peptide fragments for subsequent condensation. researchgate.net this compound is well-suited for SolPPS. The Boc/Bzl strategy is often preferred for solution methods. researchgate.net
In a typical solution-phase fragment condensation, a peptide segment with a free N-terminus is coupled with another segment having a free C-terminus. This compound can be incorporated into a peptide fragment, and after its synthesis, either the N-terminal Boc group can be removed with TFA to allow for further elongation at the N-terminus, or the C-terminal ester of the fragment can be saponified to a free acid for coupling. mdpi.comnih.gov Recent studies have highlighted the use of coupling reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) for efficient, epimerization-free peptide bond formation in solution with N-Boc protected amino acids, including derivatives like N-Boc-Asp(Bzl)-OH. mdpi.comresearchgate.net
Role as a Building Block in the Synthesis of Modified Alpha-Amino Acids
Beyond peptide synthesis, this compound and its L-isomer serve as versatile starting materials for the stereoselective synthesis of various modified and unnatural amino acids. The differential protection of the three functional groups (Nα-amine, α-carboxyl, and β-carboxyl) allows for regioselective chemical transformations.
For instance, Boc-protected aspartic acid derivatives are used as precursors for:
β-Amino Acids: Through procedures like the Arndt-Eistert homologation or cyanation reactions, the α-carboxylic acid can be converted into a methylene (B1212753) group, extending the carbon backbone to produce β-amino acids, which are key components of many biologically active compounds. rsc.org
Diaminopropionic Acid Derivatives: An efficient synthesis of N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid has been reported starting from commercially available N(α)-Boc-Asp(OBn)-OH, utilizing a Curtius rearrangement to convert the side-chain carboxyl group into a β-amino group. organic-chemistry.org
β²,³-Amino Acids: Alkylation at the α-position of N(Boc)-β³-amino nitriles, which can be derived from N(Boc)-protected α-amino acids, provides a route to β²,³-disubstituted amino acids.
Other Novel Structures: The selective manipulation of the side-chain ester, while the α-amine and α-carboxyl groups are protected, enables the synthesis of a wide array of complex amino acid analogs.
Precursors for the Formation of 5-cis-Alkylprolines
This compound serves as a key intermediate in the synthesis of 5-cis-alkylprolines, which are significant structural motifs in numerous natural products and bioactive compounds. lookchem.com The synthesis of these specialized proline derivatives is crucial for the development of novel pharmaceutical agents. lookchem.com A concise and effective method for creating enantiopure 5-cis-alkylprolines and other side-chain-modified α-amino acids has been developed. nih.gov This strategy utilizes aminocarboxylate-derived β-ketoesters, which can be formed from starting materials like this compound. The general pathway involves a Knoevenagel condensation of these β-ketoesters with various aldehydes, followed by a reductive decarboxylation step. nih.gov This methodology has proven to be both general and practical for preparing γ- and δ-oxo α-amino acids, which are direct precursors that cyclize to form the desired 5-cis-alkylprolines. nih.gov The versatility of the aldehyde component in the Knoevenagel condensation allows for the introduction of diverse alkyl substituents at the 5-position of the proline ring.
Components in the Synthesis of β,β-Dimethylated Amino Acid Derivatives
The synthesis of amino acids bearing β,β-dimethyl substitution is of significant interest for creating peptides with constrained conformations and enhanced metabolic stability. Research has demonstrated a synthetic pathway to novel β,β-dimethylated amino acids starting from a protected D-aspartic acid derivative. acs.org While the study utilized an Nα-(9-Phenylfluoren-9-yl) (PhFl) protecting group instead of Boc for specific reactivity and steric hindrance, the core aspartic acid skeleton is analogous to that of this compound.
The synthesis begins with the protected aspartic acid derivative, PhFl-d-Asp(OMe)-OtBu. acs.org This precursor undergoes β,β-dimethylation through treatment with a strong base, potassium bis(trimethylsilyl)amide (KHMDS), and an alkylating agent, methyl iodide. acs.org The reaction typically requires successive additions of the reagents to achieve high yields of the desired dimethylated product, PhFl-β,β-diMe-d-Asp(OMe)-OtBu. acs.org
| Step | Starting Material | Reagents | Product | Key Transformation |
|---|---|---|---|---|
| 1 | PhFl-d-Asp(OMe)-OtBu | 1. KHMDS (2 equiv) 2. Methyl iodide (3 equiv) (Repeated twice) | PhFl-β,β-diMe-d-Asp(OMe)-OtBu | Exhaustive methylation at the β-carbon. |
| 2 | PhFl-β,β-diMe-d-Asp(OMe)-OtBu | LiOH in Dioxane/H₂O | PhFl-β,β-diMe-d-Asp-OtBu | Saponification of the side-chain methyl ester. |
| 3 | PhFl-β,β-diMe-d-Asp(OMe)-OtBu | DIBAL-H | Intermediate Alcohol | Reduction of the side-chain methyl ester. |
This dimethylated intermediate is a versatile building block. The side-chain methyl ester can be selectively saponified using lithium hydroxide (LiOH) under heated conditions to yield the corresponding carboxylic acid, or it can be reduced to an alcohol using reagents like diisobutylaluminium hydride (DIBAL-H). acs.org These subsequent transformations open pathways to a variety of novel, optically pure β,β-dimethylated amino acids, including derivatives of homoserine and diaminobutyric acid. acs.org
Participation in Multicomponent Macrocyclization Strategies
Macrocyclic peptides possess significant therapeutic potential due to their enhanced stability against proteases and their ability to adopt well-defined conformations for target binding. uni-kiel.de Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR), are powerful tools for assembling complex linear peptides that can serve as precursors for macrocyclization. beilstein-journals.orgacs.org
This compound is an ideal substrate for such strategies. Its structure contains a free carboxylic acid and a protected primary amine (after Boc-group removal), which are two of the requisite functional groups for the Ugi reaction. In a typical Ugi Deprotection-Cyclization (UDC) strategy, a bifunctional building block like this compound can be used as the acid component. beilstein-journals.org The initial MCR yields a linear, N-acylated peptide. Subsequent removal of the N-terminal Boc protecting group reveals a primary amine, which can then react intramolecularly with an activated C-terminal ester to forge the macrocyclic ring. beilstein-journals.orgacs.org
The incorporation of turn-inducing elements, such as N-alkylated or D-amino acid residues, into the linear precursor is known to facilitate more efficient macrocyclization. uni-kiel.deacs.org The D-configuration of this compound can thus pre-organize the linear peptide backbone into a conformation amenable to ring closure, potentially increasing the yield of the desired macrocycle. uni-kiel.de This approach enables the synthesis of diverse cyclic peptide libraries by varying the other components (isocyanate, aldehyde/ketone) in the initial Ugi reaction. acs.orguni-halle.de
Advanced Coupling Reagents and Optimized Reaction Conditions for Amide Bond Formation
The formation of an amide (peptide) bond is the cornerstone of peptide synthesis. The carboxylic acid of this compound must be activated to facilitate its coupling with an amine. A variety of coupling reagents and conditions have been developed to achieve this transformation efficiently while minimizing side reactions, particularly epimerization at the α-carbon. globalresearchonline.netluxembourg-bio.com
Standard coupling protocols often involve carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), typically in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). globalresearchonline.netacs.org These additives form active esters that are less prone to side reactions and help suppress racemization. globalresearchonline.net For instance, the coupling of a Boc-protected diaminopropionic acid derivative with a phenylalanine methyl ester was successfully achieved using EDCI and HOBt. acs.orgnih.gov
More advanced reagents have been developed to address challenging couplings, such as those involving sterically hindered amino acids or substrates prone to racemization. uantwerpen.beresearchgate.net
| Reagent/System | Abbreviation | Key Features & Conditions | Reference |
|---|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | EDCI / HOBt | Commonly used; water-soluble urea (B33335) byproduct is easily removed. Reaction often includes a base like triethylamine (Et₃N). | nih.gov, acs.org |
| Propanephosphonic Acid Anhydride | T3P® | Used with a mild base like pyridine (B92270), this system provides high yields with very low epimerization, even for sensitive substrates. | researchgate.net |
| Ynamide Reagents (e.g., MYTsA) | - | Novel class of reagents that proceed via stable α-acyloxyenamide active esters, ensuring racemization-free condensation. Tolerates Boc protecting groups. | acs.org |
| Arylboronic Acids (e.g., o-Nitrophenylboronic acid) | o-NPBA | Act as catalysts for direct amide formation under mild conditions (e.g., 65°C with molecular sieves). Preserves chirality of N-Boc amino acids. | uantwerpen.be |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | A phosphonium-based reagent known for high coupling efficiency, especially for hindered amino acids. | luxembourg-bio.com |
Among the newer methods, propanephosphonic acid anhydride (T3P®) in combination with pyridine offers a robust protocol for low-epimerization amide bond formation. researchgate.net Additionally, novel ynamide coupling reagents have been shown to be exceptionally effective, proceeding through stable active esters to ensure that the condensation is free of racemization while being fully compatible with the Boc protecting group. acs.org Organocatalytic methods, such as the use of arylboronic acids, represent another frontier, enabling the direct condensation of N-Boc protected amino acids and amines under relatively mild conditions. uantwerpen.be The choice of reagent and conditions is dictated by the specific substrates, with a focus on maximizing yield and maintaining the stereochemical integrity of the final product.
Stereochemical Considerations and Chiral Integrity in Research Involving Boc D Asp Ome Oh
Influence of the D-Configuration on Reactivity and Molecular Recognition
The presence of the D-enantiomer of the aspartic acid derivative significantly influences its reactivity and how it interacts with other chiral molecules. This is a cornerstone of its application in fields like asymmetric synthesis and the development of peptide-based therapeutics.
In the realm of asymmetric catalysis , chiral ligands are essential for inducing enantioselectivity in chemical reactions. The D-configuration of molecules like Boc-D-Asp(OMe)-OH provides a specific chiral environment that can influence the transition state of a reaction, thereby favoring the formation of one enantiomer over the other. This is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceuticals and agrochemicals.
Furthermore, in peptide synthesis , the incorporation of D-amino acids into a peptide chain can have profound effects on the resulting peptide's structure and function. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation. This is because proteases, the enzymes that break down peptides, are typically specific for L-amino acids. By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, leading to a longer biological half-life, a desirable trait for therapeutic peptides. The D-configuration can also induce specific secondary structures, such as β-turns or helical motifs, which are critical for molecular recognition and biological activity. For instance, peptides containing D-amino acids have been investigated for their ability to modulate protein-protein interactions. mdpi.com
Preservation of Chiral Purity Across Multi-Step Synthetic Sequences
A significant challenge in the use of this compound, especially in peptide synthesis, is the risk of racemization—the conversion of the D-enantiomer into a mixture of both D and L forms. thieme-connect.de Racemization can occur at the α-carbon of the amino acid residue during the peptide coupling step, a process that involves the activation of the carboxylic acid group. uni-kiel.demdpi.com This loss of chiral integrity can lead to the formation of diastereomeric peptides with different biological activities and can complicate purification processes. mdpi.com
The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate. mdpi.com The activation of the carboxyl group makes the α-proton more acidic and susceptible to removal by a base, leading to the formation of this planar intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of stereoisomers.
Several factors can influence the extent of racemization:
Activation Method: The choice of coupling reagent is critical. Reagents that lead to highly activated esters are more prone to causing racemization. uni-kiel.de
Base: The type and amount of base used can significantly impact racemization rates. Sterically hindered bases are generally preferred as they are less likely to abstract the α-proton. mdpi.com
Temperature: Performing coupling reactions at lower temperatures can help to minimize the rate of racemization. vulcanchem.com
Amino Acid Sequence: The nature of the amino acid being coupled and the preceding residue in the peptide chain can also affect the propensity for racemization. For instance, aspartic acid residues are particularly susceptible to a side reaction known as aspartimide formation, which can also lead to epimerization. nih.goviris-biotech.de
The following table summarizes key factors influencing racemization during peptide synthesis:
| Factor | Influence on Racemization | Mitigation Strategies |
| Coupling Reagent | Highly activating reagents increase the risk. | Use of additives like HOBt or Oxyma; choice of less aggressive reagents. uni-kiel.de |
| Base | Strong, unhindered bases promote α-proton abstraction. | Employ sterically hindered bases (e.g., DIPEA); use catalytic amounts. mdpi.com |
| Temperature | Higher temperatures accelerate racemization. | Conduct coupling reactions at low temperatures (e.g., 0-4°C). vulcanchem.com |
| Solvent | Polar aprotic solvents can facilitate racemization. | Optimization of solvent system. |
| Protecting Groups | Certain protecting groups can influence electronic effects. | Strategic selection of protecting groups. nih.gov |
Methodological Approaches for Stereochemical Control and Assessment
To ensure the stereochemical integrity of this compound and the peptides derived from it, a combination of synthetic strategies and analytical techniques is employed.
Synthetic Control:
Use of Racemization-Suppressing Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl cyano(hydroxyimino)acetate (Oxyma) are commonly used in conjunction with coupling reagents. uni-kiel.de These additives can react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species.
Optimized Coupling Conditions: Careful control of reaction parameters, including the choice of coupling reagent, base, solvent, and temperature, is essential. For instance, using carbodiimide-based activators with additives at low temperatures is a common strategy to minimize epimerization.
Backbone Protection: In some cases, temporary protection of the backbone amide nitrogen can prevent oxazolone formation and thus suppress racemization. nih.gov
Analytical Assessment: The determination of chiral purity is a critical aspect of quality control. Several analytical methods are available for this purpose:
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used techniques for separating and quantifying enantiomers. chromatographyonline.com It utilizes a chiral stationary phase that interacts differently with the D and L enantiomers, leading to different retention times.
Gas Chromatography (GC) on a Chiral Stationary Phase: Similar to chiral HPLC, this method can be used to separate volatile chiral compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral derivatizing agents can convert a pair of enantiomers into diastereomers, which can then be distinguished by NMR spectroscopy due to their different chemical shifts. researchgate.net For example, derivatization with Mosher's acid or other chiral reagents allows for the quantification of the diastereomeric ratio.
Capillary Electrophoresis (CE): This technique can also be employed for chiral separations, often with the use of chiral selectors added to the running buffer.
The table below outlines common analytical methods for assessing chiral purity:
| Analytical Method | Principle | Application Notes |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Widely applicable for non-volatile compounds; various chiral columns are commercially available. chromatographyonline.com |
| Chiral GC | Separation on a chiral stationary phase. | Suitable for volatile and thermally stable compounds. |
| NMR with Chiral Derivatizing Agents | Conversion of enantiomers to diastereomers with distinct NMR signals. | Provides structural information in addition to purity; requires a suitable derivatizing agent. researchgate.net |
| Capillary Electrophoresis | Differential migration in an electric field in the presence of a chiral selector. | High separation efficiency; requires small sample volumes. |
By employing these synthetic and analytical methodologies, researchers can effectively manage the stereochemical challenges associated with this compound and ensure the chiral integrity of their target molecules.
Applications of Boc D Asp Ome Oh in Pharmaceutical Science and Drug Discovery
Development of Peptide-Based Therapeutic Agents
Boc-D-Asp(OMe)-OH is a fundamental component in the synthesis of peptide-based therapeutic agents. lookchem.com Peptides are of great interest in drug development due to their high specificity and potency, though they can be limited by poor stability in the body. nih.govnih.gov The inclusion of D-amino acids, such as D-aspartic acid from this compound, is a key strategy to enhance the metabolic stability of peptide drugs by making them resistant to degradation by naturally occurring proteases, which primarily recognize L-amino acids. nih.govresearchgate.net
This building block is utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptide chains. The Boc group protects the alpha-amino group during the coupling of amino acids, and it can be selectively removed under acidic conditions to allow the peptide chain to be elongated. researchgate.net This process enables the creation of specific peptide sequences designed to interact with biological targets. chemimpex.com
A significant application is in the development of caspase inhibitors. For instance, the derivative Boc-D(OMe)-FMK (fluoromethyl ketone) is a cell-permeable and irreversible inhibitor of caspases, enzymes that play a crucial role in apoptosis (programmed cell death). mpbio.com By blocking these enzymes, such inhibitors have potential applications in conditions where excessive apoptosis is a factor. mpbio.com
| Therapeutic Area | Example Application | Rationale for Use |
| Oncology/Apoptosis Regulation | Synthesis of caspase inhibitors like Boc-D(OMe)-FMK. mpbio.com | Irreversibly binds to activated caspases, blocking apoptosis. mpbio.com |
| General Peptide Therapeutics | Incorporation into peptide backbones to increase stability. lookchem.comnih.govchemimpex.com | The D-amino acid configuration provides resistance to enzymatic degradation. nih.govresearchgate.net |
Design and Synthesis of Diagnostic Probes
In addition to therapeutics, this compound is employed as a building block in the preparation of diagnostic agents. lookchem.com Peptide-based probes are valuable tools in medical diagnostics and biomedical research. They can be designed to bind to specific biomarkers, such as receptors or enzymes that are overexpressed in diseased tissues. By attaching a signaling moiety—like a fluorescent dye or a radioactive isotope—to a peptide containing this D-amino acid derivative, researchers can create probes for imaging and detection purposes. The enhanced stability afforded by the D-amino acid ensures the probe remains intact long enough to reach its target in a biological system.
Contribution to the Construction of Bioactive Peptide Analogs
This compound is instrumental in the synthesis of bioactive peptide analogs and peptidomimetics, which are compounds that mimic the structure and function of natural peptides. These analogs are often designed to have improved properties, such as better receptor affinity, enhanced stability, or altered biological activity. mdpi.com
One notable example is its use in the synthesis of opioid lead compounds. Research has shown its application in the solution-phase synthesis of 1H-benzimidazol-2-yl (Bid) derivatives of peptide analogs. nih.gov In one specific pathway, this compound was coupled with o-phenylenediamine (B120857) to create an intermediate that was then cyclized to form the desired benzimidazole (B57391) structure, a key component of the final bioactive analog. nih.gov
The ability to create unnatural or modified amino acids is another key contribution. The aspartic acid framework of this compound can be used as a starting point for more complex structures, such as β,β-dimethylated amino acids, which are valuable in creating peptidomimetics with constrained conformations. acs.org These structural constraints can lock a peptide into its biologically active shape, increasing its potency and selectivity.
| Analog Type | Synthetic Application of this compound | Desired Outcome |
| Opioid Receptor Ligands | Used as a starting material for coupling with o-phenylenediamine to form benzimidazole derivatives. nih.gov | Creation of novel peptide analogs with potential activity at opioid receptors. nih.gov |
| Conformationally Constrained Peptides | Serves as a precursor for synthesizing unusual amino acids (e.g., β,β-dimethylated analogs). acs.org | To produce peptidomimetics with enhanced structural rigidity and biological activity. acs.org |
| Enzyme-Resistant Peptides | Incorporation of the D-enantiomer into peptide sequences. nih.gov | Increased in vivo half-life and therapeutic potential. nih.gov |
Intermediary Role in the Synthesis of Novel Pharmaceutical Compounds
Beyond its direct incorporation into peptides, this compound functions as a versatile chemical intermediate for a range of pharmaceutical compounds. lookchem.comchemimpex.com Its functional groups—the protected amine, the free carboxylic acid, and the side-chain methyl ester—can be selectively manipulated to build diverse molecular architectures. lookchem.com
It is used as an intermediate in the synthesis of modified alpha-amino acids that may exhibit unique biological activities and improved efficacy or selectivity as new drug candidates. lookchem.com Furthermore, it plays a specific role in the synthesis of 5-cis-alkylprolines, which are important structural motifs found in various natural products and bioactive molecules. lookchem.com The development of synthetic routes to these unique proline derivatives can lead to new pharmaceutical agents with novel mechanisms of action. lookchem.com
Biochemical and Biological Research Utilizing Boc D Asp Ome Oh Derivatives
Design of Chemical Probes for Enzymatic Activity Studies
The chemical scaffold of Boc-D-Asp(OMe)-OH is particularly amenable to modification for the creation of targeted chemical probes, especially for studying proteases. A prominent example is its conversion into derivatives bearing a reactive "warhead," such as a fluoromethyl ketone (FMK) group.
The resulting compound, Boc-aspartyl(OMe)-fluoromethyl ketone, often abbreviated as Boc-D(OMe)-FMK or BAF, functions as an activity-based probe for a class of cysteine proteases known as caspases. arvojournals.org Caspases are critical executioners of programmed cell death (apoptosis) and cleave their substrates after an aspartic acid residue. mpbio.com The design of Boc-D(OMe)-FMK leverages this specificity. The aspartic acid component of the probe directs it to the active site of the caspase, while the electrophilic fluoromethyl ketone group reacts with the active site cysteine residue. scbt.com This interaction forms a stable, irreversible covalent bond, effectively blocking the enzyme's catalytic activity. mpbio.comscbt.com
By virtue of this mechanism, Boc-D(OMe)-FMK and similar derivatives serve as potent and irreversible inhibitors. caymanchem.comnovusbio.com Their ability to covalently label active caspases makes them invaluable probes for detecting and quantifying enzymatic activity in complex biological samples, such as cell lysates, and for dissecting the roles of specific proteases in cellular signaling pathways. scbt.comnih.gov The methyl ester group on the aspartic acid side chain enhances the cell permeability of these probes, allowing for their use in live-cell and in vivo studies. mpbio.comcaymanchem.comnovusbio.com
Elucidation of Protein-Ligand Interaction Mechanisms
Derivatives of this compound are powerful tools for elucidating the specific mechanisms of protein-ligand interactions at a molecular level. Structural biology techniques, particularly X-ray crystallography, have utilized these compounds to understand how enzymes recognize and bind their substrates or inhibitors.
A key example is the study of caspase-3, a central executioner caspase in the apoptosis pathway. The crystal structure of caspase-3 has been solved in a complex with the inhibitor Boc-D(OMe)-FMK. nih.gov These structural studies have provided high-resolution insights into the enzyme's active site. Specifically, they reveal how the S4 binding pocket of caspase-3, a subsite that confers specificity, accommodates different amino acid residues at the P4 position of a substrate or inhibitor. nih.gov
The analysis showed that hydrophobic P4 residues of various peptide inhibitors interact with distinct hydrophobic regions within the caspase-3 binding site, involving residues such as Trp206, Trp214, Phe250, and Phe252. nih.gov This adaptability of the S4 pocket explains how caspase-3 can recognize and cleave a diverse range of cellular protein substrates. nih.gov By using inhibitors derived from this compound, researchers can stabilize the enzyme-ligand complex, facilitating crystallization and detailed structural analysis. This information is critical for understanding the basis of enzyme specificity and for the rational design of more selective and potent inhibitors for therapeutic or research purposes. nih.gov
Role in Apoptosis Research through Derivative Compounds (e.g., Caspase Inhibitors)
The most significant application of this compound derivatives is in the study of apoptosis. The derivative Boc-D(OMe)-FMK is widely used as a cell-permeable, broad-spectrum (or pan-caspase) inhibitor to probe the role of caspases in programmed cell death. caymanchem.comnovusbio.comunimi.it Since caspases are the central drivers of the apoptotic cascade, inhibiting their activity allows researchers to determine if a specific cell death pathway is caspase-dependent. mpbio.comscbt.com
Boc-D(OMe)-FMK irreversibly binds to the catalytic site of activated caspases, preventing them from cleaving their downstream targets and thereby blocking the execution of apoptosis. novusbio.com This has been demonstrated in numerous research models. For instance, it has been shown to inhibit TNFα-stimulated apoptosis in neutrophils and renal endothelial cells. caymanchem.comunimi.it In neuroscience research, Boc-D(OMe)-FMK provided neuroprotection in models of neonatal hypoxia-ischemia and prevented neuronal death following nerve growth factor withdrawal. unimi.it
Furthermore, this inhibitor can be used to discriminate between different apoptotic pathways. unimi.it Studies have shown that Boc-D(OMe)-FMK can block apoptosis and αII-spectrin cleavage induced by TGF-β in WEHI 231 cells, helping to reveal that these events may occur through distinct mechanisms. unimi.it The differential effects of Boc-D(OMe)-FMK compared to other inhibitors, such as z-VAD-fmk, have also helped to elucidate the specific roles of individual caspases, like caspase-6, in signaling events involving the Bad/14-3-3 pathway. nih.gov
The following table summarizes selected research findings where Boc-D(OMe)-FMK was used to investigate apoptosis.
| Research Area | Model System | Apoptotic Stimulus | Key Finding | Reference(s) |
| Inflammation | Neutrophils | TNFα | Boc-D(OMe)-FMK inhibits TNFα-induced apoptosis with an IC50 of 39 µM. | caymanchem.comunimi.it |
| Neurobiology | Rat model | Neonatal hypoxia–ischemia | Systemic and local administration of Boc-D(OMe)-FMK confers neuroprotection. | unimi.it |
| Neurobiology | Spinal motoneurons (neonatal rat) | Root avulsion | Boc-D(OMe)-FMK enhances the survival of motoneurons. | unimi.it |
| Immunology | Primary B cells | Interleukin 21 (IL-21) | IL-21-induced apoptosis is inhibited by the presence of Boc-D(OMe)-FMK. | aai.org |
| Retinal Cell Biology | Retinal cell line | Simulated ischemia, excitotoxins | The nonselective caspase inhibitor B-D-FMK blocked apoptotic cell death induced by different stimuli. | arvojournals.org |
| Cancer Biology | p815 mastocytoma cells | Genistein | BocD-fmk, unlike zVAD-fmk, prevents the reduction of 14-3-3 protein, inhibiting the apoptotic pathway. | nih.gov |
Integration into Enzymatic Peptide Synthesis Protocols
This compound is a fundamental building block in peptide chemistry. medchemexpress.com While it is a standard reagent in chemical methods like Boc solid-phase peptide synthesis (SPPS), its integration into enzymatic peptide synthesis protocols is primarily as a component of substrates or inhibitors that are first chemically synthesized and then used in enzymatic assays. rsc.org
Enzymatic peptide synthesis is valued for its specificity and operation under mild conditions. researchgate.net However, the protecting groups used in chemical synthesis, such as the Boc group, are often not directly compatible with the enzymes used for ligation. Therefore, the role of this compound is typically upstream. Researchers use it in chemical synthesis routes to construct specific peptide sequences. For example, a peptide designed to be a substrate for a particular protease can be assembled using this compound. After the full peptide is synthesized and deprotected, it is introduced into an enzymatic reaction to study the enzyme's kinetics or cleavage specificity.
Future Perspectives and Emerging Research Directions for Boc D Asp Ome Oh
Advancements in Synthetic Efficiency and Yield
The demand for peptides in therapeutics and research necessitates highly efficient synthetic methods. semanticscholar.org A key area of future research for Boc-D-Asp(OMe)-OH involves improving the efficiency and yield of peptide syntheses in which it is incorporated. Classical solid-phase peptide synthesis (SPPS) often requires long reaction times. Modern advancements that can be applied to syntheses involving this compound include the use of microwave irradiation, which has been shown to reduce reaction times from hours to minutes and significantly increase loading efficiency on resin supports.
Another critical aspect is the choice of coupling reagents and conditions to maximize yield and minimize side reactions, such as epimerization. Research into various coupling agents has shown significant differences in performance. For instance, the use of propylphosphonic anhydride (B1165640) (T3P®) has demonstrated excellent conversion rates (96%) for coupling N-Boc protected aspartic acid derivatives in solution-phase synthesis. mdpi.com Similarly, comparisons of different reagent systems in solvent-free reactive extrusion methods highlight the importance of optimization for achieving high yields with minimal epimerization. researchgate.net
Table 1: Comparison of Coupling Reagent Performance in Peptide Synthesis This table presents data for related Boc-protected amino acids to illustrate general principles applicable to this compound.
| Coupling Reagent System | Reaction Time (min) | Conversion (%) | Epimerization (%) | Source(s) |
| DIC/OxymaPure | 8–12 | 99 | 0.5–2.12 | researchgate.net |
| HBTU/DIEA | 8 | 92 | 4.8 | |
| T3P®/DIPEA | Not Specified | 96 | ~0.5 | mdpi.com |
Future work will likely focus on developing more robust and greener synthetic protocols, potentially utilizing aqueous-based synthesis methods or mechanochemistry to reduce reliance on hazardous organic solvents. researchgate.netrsc.org
Expanding Therapeutic and Diagnostic Frontiers
The incorporation of D-amino acids like D-aspartic acid into peptides can confer unique properties, such as increased stability against enzymatic degradation, making them valuable for drug development. ruifuchemical.com this compound is a key precursor for creating these modified peptides. lookchem.com An emerging frontier is the development of peptide-based drugs that leverage the enhanced stability provided by D-isomers. chemimpex.com
A significant area of research is in the creation of specific enzyme inhibitors. For example, a closely related derivative, Boc-Asp(OMe)-fluoromethyl ketone (Boc-D-FMK), is a cell-permeable, broad-spectrum caspase inhibitor that plays a crucial role in studying and inhibiting apoptosis (programmed cell death). scbt.comnovusbio.com The O-methylation in this compound enhances its stability and cell permeability, features that are highly desirable in therapeutic agents. novusbio.com
Furthermore, derivatives of Boc-D-aspartic acid are being explored for diagnostic applications. Research has shown that N-Boc-D-aspartic acid 1-tert-butyl ester can be used to synthesize 18F-labeled fluoroglutamines, which act as metabolic imaging agents for detecting tumors. chemicalbook.com This suggests a potential future where peptides containing D-aspartic acid, synthesized from this compound, could be developed into targeted probes for medical imaging and diagnostics.
Table 2: Emerging Therapeutic and Diagnostic Applications of Boc-D-Aspartic Acid Derivatives
| Derivative Class | Application Area | Specific Example/Target | Key Finding | Source(s) |
| Fluoromethyl Ketones | Apoptosis Inhibition | Caspase family enzymes | Boc-D(OMe)-FMK is a cell-permeable, broad-spectrum caspase inhibitor. | scbt.comnovusbio.com |
| Radio-labeled Amino Acids | Tumor Imaging | Metabolic imaging agents | N-Boc-D-aspartic acid derivatives used to prepare optically pure 18F-labeled agents. | chemicalbook.com |
| Modified Peptides | Drug Development | General peptide therapeutics | D-amino acid incorporation enhances stability and bioavailability. | lookchem.comchemimpex.com |
Novel Applications in Biocatalysis and Materials Science
Beyond its traditional use, this compound and its derivatives are finding roles in new scientific domains. One of the most promising emerging areas is asymmetric catalysis, where chiral molecules are used to control the stereochemical outcome of a chemical reaction. In a recent study, a tetrapeptide containing a Boc-D-Asp residue, Boc-D-Asp-D-Pro-Acpc-Phe-OMe , was identified as an optimal catalyst for the enantioselective N-oxidation of certain pyridine (B92270) substrates. chemrxiv.org This demonstrates the potential for designing novel peptide-based catalysts where this compound could serve as a foundational building block.
Table 3: Performance of a Boc-D-Asp-Containing Peptide Catalyst Data from a study on enantioselective pyridine N-oxidation.
| Catalyst | Substrate | Yield (%) | Enantiomeric Ratio (er) | Source |
| Boc-D-Asp-D-Pro-Acpc-Phe-OMe | 2,6-di-tert-butylpyridine | 63 (racemic with Boc-Asp-OMe) | 74:26 | chemrxiv.org |
| Boc-D-Asp-D-Pro-Acpc-Phe-OMe | Varenicline-related scaffold | 61 | 95.5:4.5 | chemrxiv.org |
In materials science, derivatives of aspartic acid are being investigated for the creation of novel biomaterials. For instance, research into supramolecular hydrogels has utilized a dehydrodipeptide, Boc-Asp(OMe)-ΔPhe-OMe, synthesized from Boc-Asp(OMe)-OH. uminho.pt These peptides can self-assemble into hydrogel networks, which are promising for applications in sustained drug release and as platforms for therapeutic delivery systems. uminho.pt The ability to form such materials opens up possibilities for using this compound to construct advanced, biodegradable materials for biomedical applications.
Q & A
Q. What alternative protecting groups can replace Boc in D-Asp(OMe)-OH derivatives for acid-sensitive peptides?
Q. How can researchers scale up this compound synthesis without compromising enantiomeric purity?
- Methodological Answer : Use continuous-flow reactors to maintain precise temperature and mixing control. Monitor enantiomeric excess (ee) in real-time via inline FTIR or Raman spectroscopy. Validate scalability with >95% yield and ee in pilot batches .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 277.27 g/mol | ESI-MS | |
| Melting Point | 85–87°C | Differential Scanning Calorimetry | |
| Solubility in DMF | 50 mg/mL | Gravimetric Analysis | |
| Chiral Purity (ee) | >99% | Chiral HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
